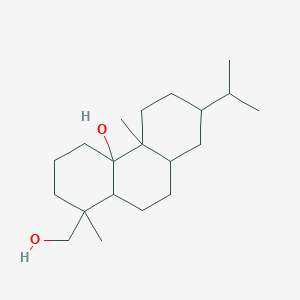
1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol is a complex organic compound that belongs to the class of polycyclic hydrocarbons. This compound features a phenanthrene core structure with various functional groups attached, including a hydroxymethyl group, methyl groups, and a propan-2-yl group. The unique arrangement of these groups imparts specific chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions such as Friedel-Crafts alkylation, reduction, and hydroxylation to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure and high-temperature conditions might be employed to drive the reactions to completion. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or strong acids/bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a simpler hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent hydrocarbon structure without additional functional groups.
Cholesterol: A biologically important sterol with a similar polycyclic structure.
Retinol: A vitamin A derivative with a related polycyclic structure.
Uniqueness
1-(Hydroxymethyl)-1,4b-dimethyl-7-(propan-2-yl)dodecahydrophenanthren-4a(2h)-ol is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5335-55-7 |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-1,4b-dimethyl-7-propan-2-yl-3,4,5,6,7,8,8a,9,10,10a-decahydro-2H-phenanthren-4a-ol |
InChI |
InChI=1S/C20H36O2/c1-14(2)15-8-11-19(4)16(12-15)6-7-17-18(3,13-21)9-5-10-20(17,19)22/h14-17,21-22H,5-13H2,1-4H3 |
Clave InChI |
ZWDCUZKMRDIFAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2(C(C1)CCC3C2(CCCC3(C)CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
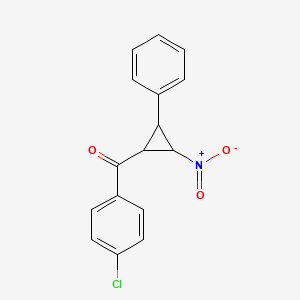
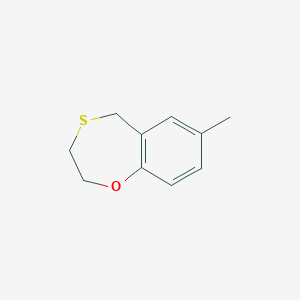
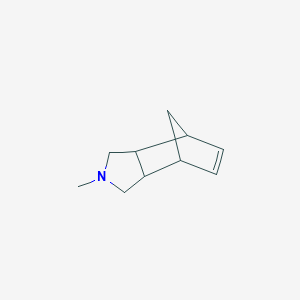

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
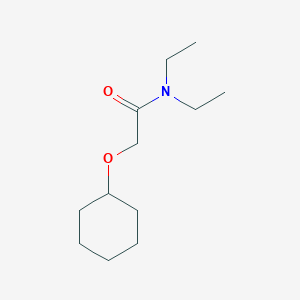

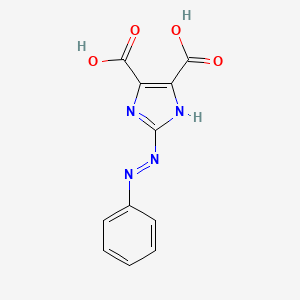
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)


![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)
